(E)-Hexa-3,5-dien-1-amine
Overview
Description
(E)-Hexa-3,5-dien-1-amine is a useful research compound. Its molecular formula is C6H11N and its molecular weight is 97.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity: Derivatives of (E)-Hexa-3,5-dien-1-amine have shown high antiviral activity against the H1N1 virus (swine flu virus) (Егоров, Гималова, & Миннибаева, 2019).
Catalysis in Hydrogenation: The hydrogenation of hexa-1,5-diene and hexa-1,3-diene on palladium catalysts, and the effects of tin or silver addition, have been studied, revealing insights into the selectivity and reaction mechanics (Sales, Mendes, & Bozon-Verduraz, 2000).
Study of Chemical Rearrangements: DFT calculations on the Cope and 3-aza-Cope rearrangements of hexa-1,5-diene and N-vinylprop-2-en-1-amine, exploring their molecular structures and reaction pathways (Zahedi, Ali‐Asgari, & Keley, 2010).
Trienamine Catalysis: The application of deconjugated linear 3,5-dienones in trienamine catalysis for creating diverse spirocyclic oxindole architectures (Chen, Xiao, Yue, & Chen, 2014).
Electrocyclization Studies: An investigation into the electrocyclization of (Z)-hexa-1,3,5-triene and its derivatives, providing insights into the energetics and geometries of these reactions (Rodríguez-Otero, 1999).
Application in Synthesis of Sex Pheromones: The use of 1,3-diene systems derived from this compound for synthesizing sex pheromones of cotton pests (Yadav, Deshpande, & Reddy, 1989).
Amine-Induced Ring-Opening: Exploring the amine-induced ring-opening reactions for the preparation of silyl-substituted dienes, using derivatives of this compound (Gronowitz, Hornfeldt, Lukevics, Pudova, 1994).
Hydroamination Reactions: Efficiency of hydroamination reactions in a liquid–liquid two-phase system catalyzed by zinc trifluoromethanesulfonate (Bódis, Müller, & Lercher, 2003).
Devulcanization in Rubber Processing: Modeling the kinetics of EPDM devulcanization in a batch mixer, using hexadecylamine as the devulcanizing agent, and its implications in rubber recycling (Sutanto, Laksmana, Picchioni, Janssen, & Picchioni, 2006).
Properties
IUPAC Name |
(3E)-hexa-3,5-dien-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-4H,1,5-7H2/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMTXWUFQDEXBS-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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